molecular formula C22H26 B052549 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene CAS No. 117923-34-9

1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene

Cat. No.: B052549
CAS No.: 117923-34-9
M. Wt: 290.4 g/mol
InChI Key: ZCEJWGXSGOFJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene is a chemical compound with the molecular formula C22H26. It is known for its unique structure, which includes an ethyl group and a hexyl-substituted phenyl group connected by an ethynyl linkage. This compound has a molecular weight of 290.44 g/mol and is characterized by its specific physical properties, such as a melting point of 11°C and a boiling point of 172-174°C at 0.5 mmHg .

Preparation Methods

The synthesis of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene typically involves a series of organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethynyl Intermediate: The initial step involves the preparation of an ethynyl intermediate through the reaction of a suitable alkyne with a halogenated benzene derivative.

    Coupling Reaction: The ethynyl intermediate is then coupled with 4-n-hexylphenyl using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, under specific conditions (e.g., presence of a base like triethylamine and a solvent like tetrahydrofuran).

    Final Product Formation:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials, particularly in the field of organic electronics and photonics.

    Biology: This compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems or as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene exerts its effects involves its interaction with specific molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:

The specific molecular targets and pathways involved depend on the context of its application, such as its interaction with biological macromolecules in medicinal research.

Comparison with Similar Compounds

1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which influence its physical and chemical properties, making it suitable for various applications in research and industry.

Properties

IUPAC Name

1-ethyl-4-[2-(4-hexylphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26/c1-3-5-6-7-8-20-13-15-22(16-14-20)18-17-21-11-9-19(4-2)10-12-21/h9-16H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEJWGXSGOFJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596803
Record name 1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117923-34-9
Record name 1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117923-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.